molecular formula C19H20N4O2S B2611918 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1206997-43-4

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2611918
CAS No.: 1206997-43-4
M. Wt: 368.46
InChI Key: YLGUDAGRDWWVBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d]imidazole group, which is a fused ring system that is part of many pharmaceutical compounds . It also contains a pyridin-2-yl group, a thio group, and a tetrahydrofuran-2-ylmethyl group. These groups could potentially give the compound interesting chemical properties and biological activity.

Scientific Research Applications

Discovery of ACAT Inhibitors

A compound closely related to 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, identified as K-604, has been discovered as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits selectivity for ACAT-1 over ACAT-2 and has been designated as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).

Heterocyclic Syntheses from Thioureido-Acetamides

Thioureido-acetamides, which share structural motifs with the compound , are highlighted for their utility in heterocyclic syntheses. These compounds serve as starting materials for various heterocyclic syntheses in one-pot cascade reactions, producing heterocycles like 2-iminothiazoles and imidazo[1,2-c]pyrimidines. Such syntheses emphasize excellent atom economy and introduce new accesses to important heterocycles (Schmeyers & Kaupp, 2002).

Radiolabeled Probes for Peripheral Benzodiazepine Receptors

Imidazo[1,2-α]pyridines, structurally related to the compound of interest, have been developed as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds, when radiolabeled, are synthesized for potential study of the PBR in vivo using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

Insecticidal Assessment of Heterocycles

A study utilized a derivative, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for synthesizing various heterocycles with insecticidal properties against the cotton leafworm, Spodoptera littoralis. This underscores the compound's potential in developing agricultural chemicals (Fadda et al., 2017).

PI3K/mTOR Dual Inhibitors

Research has explored compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide for their roles as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), indicating their relevance in therapeutic applications aimed at cancer treatment (Stec et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to investigate its biological activity, given the biological activity observed for similar compounds .

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-17(21-11-13-5-4-10-25-13)12-26-19-14(6-3-9-20-19)18-22-15-7-1-2-8-16(15)23-18/h1-3,6-9,13H,4-5,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGUDAGRDWWVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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